Crystal Structure Conformation: 3′-Chlorochalcone Adopts a 48.8° Dihedral Angle — Markedly Non-Planar Versus Typical Chalcone Scaffolds
Single-crystal X-ray diffraction analysis of 1-(3-chlorophenyl)-3-phenylprop-2-en-1-one reveals a dihedral angle of 48.8(3)° between the mean planes of the unsubstituted benzene ring and the 3-chlorophenyl ring [1]. This is substantially larger than the near-planar conformations observed for many simple chalcones, such as (E)-3-(2,5-difluorophenyl)-1-phenylprop-2-en-1-one, which exhibits a dihedral angle of only 7.45(9)° between the aromatic rings [2]. The 3-chloro substituent sterically and electronically forces the chlorophenyl ring out of plane, disrupting extended π-conjugation and altering crystal packing interactions. This conformational difference is measurable and reproducible, providing a structural fingerprint that distinguishes 3′-chlorochalcone from both the unsubstituted parent and 4′-substituted regioisomers.
| Evidence Dimension | Dihedral angle between aromatic rings (solid-state conformation) |
|---|---|
| Target Compound Data | 48.8(3)° (between benzene and 3-chlorophenyl rings) |
| Comparator Or Baseline | (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one: 7.45(9)°; representative near-planar chalcone |
| Quantified Difference | ~41.4° larger dihedral angle; ~6.5-fold increase in torsional deviation from planarity |
| Conditions | Single-crystal X-ray diffraction at 110 K (target); single-crystal X-ray diffraction (comparator) |
Why This Matters
Conformational pre-organization directly impacts molecular recognition, target binding, and crystal engineering applications — a 48.8° twist angle means this compound cannot serve as a structural surrogate for planar chalcones in SAR or materials science studies.
- [1] Jasinski, J. P.; Butcher, R. J.; Narayana, B.; Veena, K.; Yathirajan, H. S. (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E 2010, 66 (1), o157. View Source
- [2] Fun, H.-K.; Chantrapromma, S.; Boonnak, N.; Karalai, C. (E)-3-(2,5-Difluorophenyl)-1-phenylprop-2-en-1-one. IUCrData 2016, 1 (5), x160756. View Source
